![molecular formula C20H27N3O4S B2796253 ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate CAS No. 1021217-50-4](/img/structure/B2796253.png)

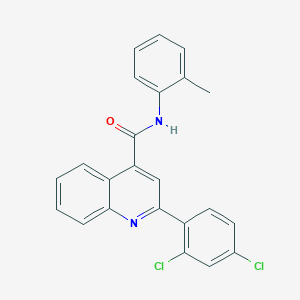

ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility in various solvents, and spectral data. The molecular weight of this compound is 405.51.Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

A study by El‐Kazak and Ibrahim (2013) involved the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from a related compound. These synthesized products were evaluated for their antimicrobial activity, showcasing the compound's role as a precursor in developing potential antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Shafi, Rajesh, and Senthilkumar (2021) reported on the synthesis of new piperidine substituted benzothiazole derivatives, which involved reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine. The synthesized compounds were tested for antibacterial and antifungal activities, highlighting the potential of these derivatives in medicinal chemistry (Shafi, Rajesh, & Senthilkumar, 2021).

Discovery of New Derivatives Against Aldose Reductase

Areal et al. (2012) explored the synthesis of new 4-oxothiazolidin-2-ylidene derivatives containing the piperidinyl moiety to discover potent inhibitors against Aldose Reductase, an enzyme implicated in diabetic complications. This research demonstrates the application of such compounds in the development of therapeutic agents for diabetes management (Areal et al., 2012).

Antituberculosis Activity of Thiazole-Aminopiperidine Hybrids

Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their antituberculosis activity, demonstrating the compound's potential in developing new therapeutic agents for tuberculosis (Jeankumar et al., 2013).

Anticancer Potential of Piperidine-4-carboxylic Acid Ethyl Ester-Appended Hybrids

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This study highlights the compound's application in cancer research, with some derivatives showing promising anticancer activities (Rehman et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the histone lysine methyltransferase EZH2 . EZH2 plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

The compound acts as an EZH2 inhibitor . It competes with S-adenosyl methionine (SAM), the methyl donor molecule, thereby preventing the methylation process .

Biochemical Pathways

By inhibiting EZH2, the compound affects the histone methylation pathways . This results in a decrease in the global trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression .

Pharmacokinetics

Similar compounds have been reported to have good solubility and excellent pharmacokinetics in preclinical species .

Result of Action

The inhibition of EZH2 leads to a decrease in global H3K27me3 in cells . This can potentially affect the expression of various genes, leading to changes in cellular behavior .

Propriétés

IUPAC Name |

ethyl 1-[2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-2-27-19(26)13-7-9-22(10-8-13)17(24)11-14-12-28-20-21-16-6-4-3-5-15(16)18(25)23(14)20/h13-14H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZLXWSWACHFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)

![2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2796178.png)

![5-Bromo-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2796184.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)

![Methyl [(4-ethoxyphenyl)sulfonyl]acetate](/img/structure/B2796187.png)

![tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2796191.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide](/img/structure/B2796192.png)